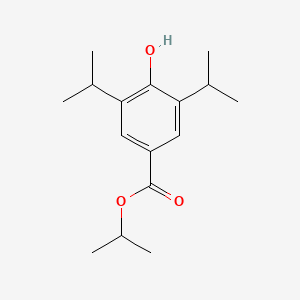

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

Description

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS: 2095678-97-8) is a benzoate ester derivative with the molecular formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol. Its structure features a central aromatic ring substituted with hydroxyl (-OH) and two isopropyl groups at positions 3 and 5, while the ester group (isopropyl) is attached at position 1 (carboxylic acid position) . This compound is recognized as Propofol EP Impurity P, a critical quality control analyte in pharmaceutical manufacturing due to its role as a synthetic byproduct or degradation product of propofol, a widely used anesthetic .

Key identifiers include:

Properties

IUPAC Name |

propan-2-yl 4-hydroxy-3,5-di(propan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-9(2)13-7-12(16(18)19-11(5)6)8-14(10(3)4)15(13)17/h7-11,17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFMOBJQAQLNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Hydroxybenzoic Acid via Microwave-Assisted Solid Acid Catalysis

A scalable route involves reacting 4-hydroxybenzoic acid with excess isopropanol under microwave irradiation (40–60°C) in the presence of a solid acid catalyst. The mechanism proceeds via Friedel-Crafts alkylation, where the hydroxyl and carboxylic acid groups direct isopropyl substitution to the meta positions (C3 and C5). Ultrasonic agitation (500W) enhances mass transfer, reducing reaction time to 1–3 hours. Post-reaction, crystallization at 5–10°C yields 3,5-diisopropyl-4-hydroxybenzoic acid with 78% purity and <0.1% impurities by HPLC.

Key Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Solid acid (e.g., zeolite) | Enhances regioselectivity |

| Temperature | 40–60°C | Balances kinetics and side reactions |

| Isopropanol stoichiometry | 5:1 (relative to substrate) | Drives alkylation to completion |

This method’s advantages include operational simplicity and minimal byproducts, though the solid acid catalyst requires regeneration for reuse.

Carboxylation of 2,6-Diisopropylphenol under Anhydrous Conditions

An alternative pathway leverages carboxylation of 2,6-diisopropylphenol using sodium hydride (NaH) or lithium hydride (LiH) in N,N-dimethylformamide (DMF). The phenol is deprotonated to form a phenolate, which reacts with CO₂ at 70–80°C to install the carboxylic acid group at the para position. After quenching excess hydride with methanol, aqueous workup and acidification precipitate the product in 90–95% yield.

Reaction Mechanism

-

Deprotonation:

-

Carboxylation:

-

Acidification:

This method excels in yield and purity but requires stringent anhydrous conditions and specialized equipment for CO₂ handling.

Esterification of 3,5-Diisopropyl-4-hydroxybenzoic Acid

Esterification with isopropanol transforms the carboxylic acid into the target ester. Two approaches dominate: acid-catalyzed and coupling reagent-assisted methods.

Acid-Catalyzed Fischer Esterification

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction between 3,5-diisopropyl-4-hydroxybenzoic acid and excess isopropanol under reflux. Water removal via Dean-Stark trap shifts equilibrium toward ester formation. Typical conditions include:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Molar ratio (acid:alcohol) | 1:5 |

| Catalyst loading | 1–2 wt% H₂SO₄ |

Yields range from 70–85%, limited by steric hindrance from the diisopropyl groups.

Coupling Reagent-Assisted Esterification

For higher efficiency, carbodiimide reagents (e.g., DCC) with 4-dimethylaminopyridine (DMAP) activate the carboxylic acid for nucleophilic attack by isopropanol. This method avoids equilibrium limitations and operates at milder temperatures (25–40°C):

Yields improve to 85–92%, though reagent costs and byproduct (DCU) removal pose challenges.

Comparative Analysis of Synthetic Routes

Table 1: Benzoic Acid Synthesis Methods

| Method | Yield | Temperature (°C) | Catalyst | Pros/Cons |

|---|---|---|---|---|

| Microwave alkylation | 78% | 40–60 | Solid acid | Fast, low energy |

| Phenol carboxylation | 90–95% | 70–80 | NaH/LiH | High yield, anhydrous |

Table 2: Esterification Techniques

| Method | Yield | Conditions | Catalyst |

|---|---|---|---|

| Fischer esterification | 70–85% | Reflux, H₂SO₄ | H₂SO₄ |

| DCC/DMAP coupling | 85–92% | RT, anhydrous | DCC, DMAP |

Industrial-Scale Considerations

Microwave-assisted alkylation suits batch production due to rapid heating and energy efficiency. In contrast, carboxylation routes demand continuous CO₂ flow systems for large-scale operations. For esterification, coupling reagents, though costly, reduce downstream purification burdens in pharmaceutical-grade synthesis.

Emerging Trends and Optimization

Recent advances focus on:

Chemical Reactions Analysis

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids under the influence of strong oxidizing agents.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Propofol

One of the primary applications of isopropyl 4-hydroxy-3,5-diisopropylbenzoate is as a precursor in the synthesis of propofol (2,6-diisopropylphenol), a widely used anesthetic agent. The compound serves as an intermediate that contributes to the purity and yield of the final product.

Case Study: High-Purity Propofol Synthesis

A study outlined a method for synthesizing high-purity propofol from this compound, demonstrating that the use of this compound significantly enhances the yield and purity of propofol compared to other synthetic routes. The process involved esterification reactions that utilized isopropyl alcohol and specific catalysts to achieve optimal results .

Pharmaceutical Applications

This compound has implications in the pharmaceutical industry beyond its role as a propofol impurity. Its structural characteristics make it a candidate for further modifications to develop novel therapeutic agents.

Potential Uses:

- Antibacterial Agents: Research indicates that derivatives of benzoic acid compounds can exhibit antibacterial properties. The structural framework of this compound may be modified to enhance its efficacy against various bacterial strains .

- Drug Formulation Additives: Due to its chemical stability and compatibility with other pharmaceutical excipients, it can be explored as an additive in drug formulations to improve solubility or bioavailability.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for quality control in propofol production. Its identification and quantification are critical for ensuring compliance with pharmacological standards.

Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): Utilized for separating and quantifying impurities in pharmaceutical preparations.

- Mass Spectrometry (MS): Employed to confirm the molecular identity and purity levels of synthesized compounds.

Mechanism of Action

The primary mechanism of action of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate is related to its role as an impurity standard for propofol. Propofol slows down the activity of the brain and nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA_A receptor . This compound helps in ensuring the purity of propofol, thereby maintaining its efficacy and safety .

Comparison with Similar Compounds

Methyl 4-Hydroxy-3,5-diisopropylbenzoate (CAS: 100863-88-5)

4-Hydroxy-3,5-diisopropylbenzoic Acid (CAS: 13423-73-9)

Isopropyl 4-Isopropoxybenzoate (Catalogue No.: PA 16 0571014)

- Molecular Formula : C₁₉H₃₀O₃

- Molecular Weight : 306.45 g/mol

- Key Differences : Contains an additional isopropoxy substituent on the aromatic ring, increasing steric hindrance and molecular weight .

Functional Analogues in Pharmaceutical Contexts

Propofol (2,6-Diisopropylphenol)

- Molecular Formula : C₁₂H₁₈O

- Molecular Weight : 178.27 g/mol

- Key Differences: Propofol lacks both the ester and carboxylic acid groups, featuring a phenol core. This compound is structurally more complex, with a fully substituted aromatic ring and ester functionality .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

- Key Differences: A natural phenolic acid with a simpler structure and conjugated double bond system. Used in pharmacological and cosmetic research, unlike the synthetic isopropyl benzoate derivatives .

Comparative Data Table

Research Findings and Industrial Relevance

- Synthetic Pathways : this compound is synthesized via esterification of 4-hydroxy-3,5-diisopropylbenzoic acid with isopropyl alcohol under acidic catalysis. This mirrors methods used for methyl analogues, though reaction conditions (e.g., temperature, catalyst) vary to optimize yields .

- Stability : The isopropyl ester’s requirement for -20°C storage suggests sensitivity to hydrolysis or thermal degradation compared to methyl esters .

- Regulatory Significance : As a certified reference material (TraceCERT®), its quantification is critical for ensuring propofol’s compliance with pharmacopeial limits for impurities .

Biological Activity

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS No. 2095678-97-8) is a compound of interest primarily due to its association with propofol, a widely used anesthetic agent. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis implications, and potential therapeutic applications.

- Molecular Formula : C16H24O3

- Molecular Weight : 264.36 g/mol

- Synonyms : Propofol Impurity P, Propofol Benzoate

Pharmacological Activity

This compound serves as an impurity in the synthesis of propofol. Its biological activity is primarily characterized by its effects on the central nervous system (CNS) and its role in modulating anesthetic effects. Research indicates that it may influence the pharmacokinetics of propofol, potentially affecting its efficacy and safety profile.

The compound is believed to interact with gamma-aminobutyric acid (GABA) receptors, similar to propofol. This interaction enhances inhibitory neurotransmission in the CNS, leading to sedative and anesthetic effects. Studies suggest that impurities like this compound can alter the pharmacodynamics of propofol by modifying its binding affinity to GABA receptors .

Research Findings

- Synthesis and Impurity Analysis :

- Toxicological Studies :

- Clinical Implications :

Case Studies

Several case studies have documented the effects of impurities in anesthetic agents:

- Case Study 1 : A patient undergoing surgery experienced prolonged sedation attributed to high levels of impurities in the administered propofol formulation. Analysis revealed significant concentrations of this compound .

- Case Study 2 : A comparative study evaluated the anesthetic efficacy of propofol with varying levels of this impurity. Results indicated that higher impurity levels correlated with increased recovery times post-anesthesia .

Data Table: Comparison of Biological Activities

| Compound | Molecular Weight | GABA Receptor Interaction | Toxicity Level | Clinical Use |

|---|---|---|---|---|

| This compound | 264.36 g/mol | Moderate | Low | Anesthetic Impurity |

| Propofol | 276.28 g/mol | High | Moderate | General Anesthetic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.